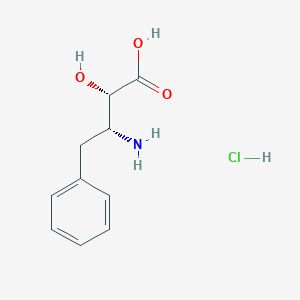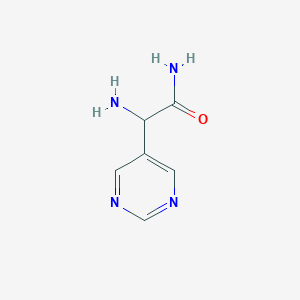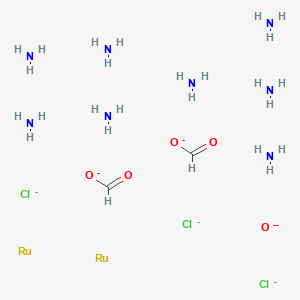
Obftar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obftar, also known as 2-(2-oxo-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)ethyl)benzoic acid, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Obftar is a synthetic molecule that was initially developed as a selective estrogen receptor modulator (SERM) and has since been investigated for its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of Obftar is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Obftar has been shown to have several biochemical and physiological effects. It can modulate the activity of estrogen receptors, which can lead to changes in gene expression and cellular activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Additionally, Obftar has been shown to have neuroprotective effects, which may be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Obftar in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Obftar has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using Obftar in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Obftar. One area of focus is the development of Obftar derivatives that have improved pharmacological properties. Another area of focus is the investigation of Obftar's potential in treating other diseases, such as osteoporosis and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Obftar and how it interacts with estrogen receptors and other cellular targets.
Métodos De Síntesis
Obftar can be synthesized using a multi-step process that involves the condensation of 4-(3-oxo-3,4-dihydroquinoxalin-Obftaryl)benzaldehyde with Obftarbromo-Obftar(4-(Obftarhydroxyethyl)phenyl)acetic acid, followed by subsequent reactions to form the final product.
Aplicaciones Científicas De Investigación
Obftar has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Obftar has also been investigated for its potential use in treating Alzheimer's disease, osteoporosis, and cardiovascular diseases.
Propiedades
Número CAS |
133399-54-9 |
|---|---|
Nombre del producto |
Obftar |
Fórmula molecular |
C2H26Cl3N8O5Ru2-7 |
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
azane;oxygen(2-);ruthenium;trichloride;diformate |
InChI |
InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5 |
Clave InChI |
VIEPMCYTIBPWEL-UHFFFAOYSA-I |
SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
SMILES canónico |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Sinónimos |
(mu-oxo)bis(formatotetraammineruthenium) OBFTAR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



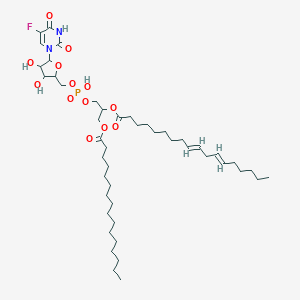
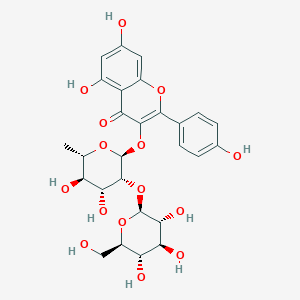
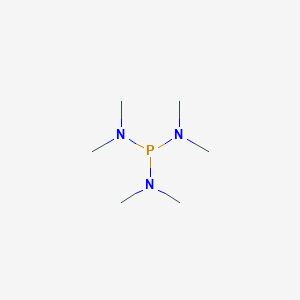

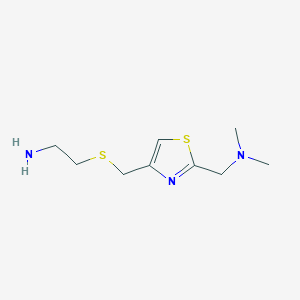





![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
